(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiazole ring.
Acrylamide Formation: The thiazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding chalcone intermediate. This intermediate undergoes a condensation reaction with acrylamide in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, acidic or basic conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the phenyl groups.
Reduction: Amine derivatives of the nitrophenyl group.
Substitution: Substituted derivatives at the nitro group or other reactive sites.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylamide: Similar structure with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions, such as reduction to an amine, which can further modify the compound’s activity and applications.
Properties
IUPAC Name |
(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-17-9-6-14(11-18(17)28-2)16-12-29-20(21-16)22-19(24)10-5-13-3-7-15(8-4-13)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWXPQPDSJRTDY-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.